molecular formula C24H29N3S+2 B1244019 To-Pro-1(2+)

To-Pro-1(2+)

Cat. No.: B1244019
M. Wt: 391.6 g/mol
InChI Key: BCTNMRNAMOIDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TO-PRO-1(2+) is a monomethine cyanine dye with a quinolinium core and a positively charged trimethylammonium propyl side chain, enabling strong electrostatic interactions with nucleic acids. It exhibits weak fluorescence in solution but undergoes significant fluorescence enhancement (quantum yield Φ = 0.25) upon intercalation into double-stranded DNA or binding to RNA . Its spectral properties include an excitation maximum at 515 nm and emission at 531 nm, with a high extinction coefficient (ε = 62,800 cm⁻¹M⁻¹) . As a cell-impermeant dye, TO-PRO-1 is widely used for nuclear staining in fixed and permeabilized cells, as well as in high-throughput screening (HTS) assays to study RNA-small molecule interactions due to its low variability in fluorescence in the presence of small molecules .

Properties

Molecular Formula

C24H29N3S+2

Molecular Weight

391.6 g/mol

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C24H29N3S/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2

InChI Key

BCTNMRNAMOIDHS-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Fluorescent Nucleic Acid Dyes

TO-PRO-1 is compared with structurally or functionally similar dyes in RNA-binding assays, fluorescence sensitivity, and interference profiles:

Property TO-PRO-1 Ethidium Bromide SYBR Green II X2S TO-PRO-3
EC₅₀ for RNA (nM) 550 1,400 No saturable binding 850
Sensitivity (ΔF at EC₅₀) ~450% ~50% High (non-saturable) ~50%
Interference by Small Molecules Minimal High Moderate (compound-dependent) High Moderate
BrdUrd Sensitivity None High
Light-Up Interference Affected by AS compound Less affected

Key Findings :

  • Ethidium Bromide : While cheaper, its higher EC₅₀ (1,400 nM) and susceptibility to small-molecule interference limit its utility in HTS .
  • SYBR Green II : Exhibits superior sensitivity but lacks saturable RNA binding, complicating quantitative analysis .
  • X2S: Fluorescence decreases upon RNA binding, reducing signal-to-noise ratios in displacement assays .
  • TO-PRO-3 : Used in parallel with TO-PRO-1 for fluorescence indicator displacement (FID) assays. Unlike TO-PRO-1, TO-PRO-3 detects BrdUrd-labeled DNA efficiently, making it suitable for cell cycle studies .
Small Molecule Ligands Identified via TO-PRO-1 Displacement

TO-PRO-1-based HTS identified RNA-binding ligands with diverse chemotypes:

Compound Class Examples Binding Specificity Aggregation Tendency
Hoechst-like (HL) HL-1, HL-2, HL-3, HL-4 Prefers AT-rich DNA/RNA regions Low
DAPI-like (DL) DL-1, DL-2, DL-3 Binds minor grooves of DNA/RNA Low
Pentamidine-like (PL) PL-1 Targets RNA hairpin loops Moderate (2/8 compounds aggregated)

Key Findings :

  • Selectivity : Most hits (e.g., HL and DL compounds) mimic TO-PRO-1’s intercalative mode, leading to promiscuous RNA binding .
  • Aggregation : Only two compounds showed aggregation in detergent-supplemented assays, confirming TO-PRO-1’s reliability in HTS .
Comparison with Light-Up Probes

The compound AS 602801 exhibited strong light-up fluorescence upon RNA binding (Φbound = 0.054 vs. Φfree = 0.00063), interfering with TO-PRO-1’s detection due to spectral overlap. This highlights TO-PRO-1’s limitation in assays requiring concurrent use of light-up probes .

Cell Permeabilization Studies

In membrane permeability assays, TO-PRO-1 was compared with YO-PRO-1 and propidium iodide (Pr):

  • Sensitivity : TO-PRO-1 detects moderate permeabilization (e.g., induced by 300–600 ns electric pulses), while Pr requires larger membrane disruptions .
  • Applications: TO-PRO-1 is ideal for tracking early-stage nanoporation in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
To-Pro-1(2+)
Reactant of Route 2
Reactant of Route 2
To-Pro-1(2+)

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